molecular formula C10H7ClF2O3 B8002232 (4-Chloro-3,5-difluorophenyl)oxo-acetic acid ethyl ester

(4-Chloro-3,5-difluorophenyl)oxo-acetic acid ethyl ester

Cat. No.: B8002232
M. Wt: 248.61 g/mol
InChI Key: MHUURKCJNZCTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(4-Chloro-3,5-difluorophenyl)oxo-acetic acid ethyl ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Chloro-3,5-difluorophenyl)oxo-acetic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-difluorophenyl)oxo-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

(4-Chloro-3,5-difluorophenyl)oxo-acetic acid ethyl ester can be compared with other similar compounds such as:

  • (4-Chloro-3,5-difluorophenyl)oxo-acetic acid methyl ester
  • (4-Chloro-3,5-difluorophenyl)oxo-acetic acid isopropyl ester
  • (4-Chloro-3,5-difluorophenyl)oxo-acetic acid butyl ester

These compounds share similar chemical structures but differ in their ester groups, which can influence their reactivity and applications . The unique combination of chloro and fluoro substituents in this compound makes it particularly valuable for specific research and industrial purposes .

Properties

IUPAC Name

ethyl 2-(4-chloro-3,5-difluorophenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2O3/c1-2-16-10(15)9(14)5-3-6(12)8(11)7(13)4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUURKCJNZCTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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